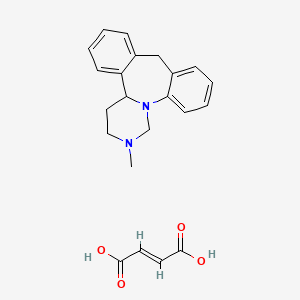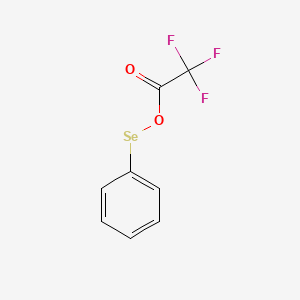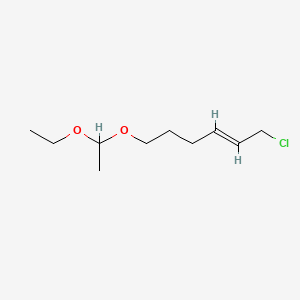
(E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene is an organic compound with the molecular formula C10H19ClO2. It is characterized by the presence of a chloro group, an ethoxyethoxy group, and a hexene backbone. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene typically involves the reaction of 1-chlorohex-2-ene with ethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, ensuring higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming hex-2-ene derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hex-2-ene derivatives.
Substitution: Various substituted hex-2-ene compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism by which (E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene exerts its effects depends on the specific reaction or application. In general, the chloro group can act as a leaving group in substitution reactions, while the ethoxyethoxy group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-Bromo-6-(1-ethoxyethoxy)hex-2-ene: Similar structure but with a bromo group instead of a chloro group.
(E)-1-Chloro-6-(1-methoxyethoxy)hex-2-ene: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
Uniqueness
(E)-1-Chloro-6-(1-ethoxyethoxy)hex-2-ene is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both a chloro group and an ethoxyethoxy group allows for a wide range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
61565-22-8 |
|---|---|
Molekularformel |
C10H19ClO2 |
Molekulargewicht |
206.71 g/mol |
IUPAC-Name |
(E)-1-chloro-6-(1-ethoxyethoxy)hex-2-ene |
InChI |
InChI=1S/C10H19ClO2/c1-3-12-10(2)13-9-7-5-4-6-8-11/h4,6,10H,3,5,7-9H2,1-2H3/b6-4+ |
InChI-Schlüssel |
MUXGAZFAAQWFLD-GQCTYLIASA-N |
Isomerische SMILES |
CCOC(C)OCCC/C=C/CCl |
Kanonische SMILES |
CCOC(C)OCCCC=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


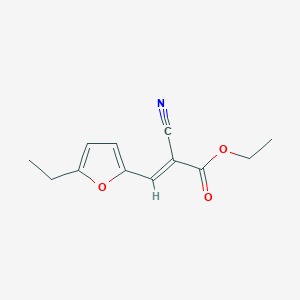
![(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester](/img/structure/B13801198.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13801201.png)
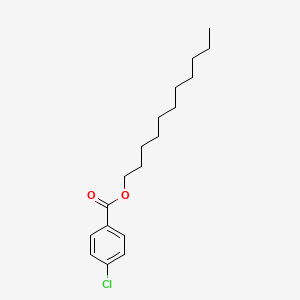

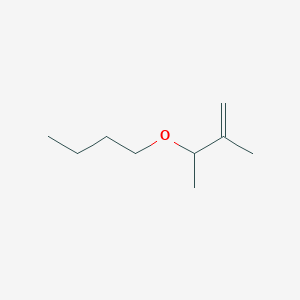
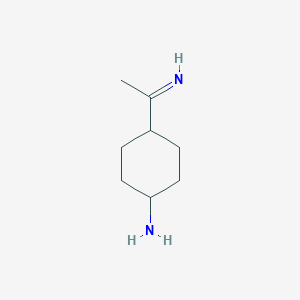
![3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801240.png)
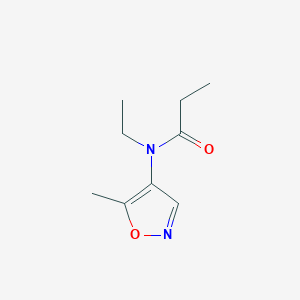

![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
